molecular formula C12H18N2O B3023161 (1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine CAS No. 933723-96-7

(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine

Cat. No.: B3023161
CAS No.: 933723-96-7
M. Wt: 206.28 g/mol
InChI Key: NKHWOJQUGQNVGN-UHFFFAOYSA-N
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Description

(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,

Scientific Research Applications

Anticonvulsant Agents

A series of novel Schiff bases, including (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine derivatives, were synthesized and screened for anticonvulsant activity. These compounds were found to exhibit seizure protection in various models, with some showing significant potency and high protective indexes compared to clinically used drugs. This suggests potential applications in developing new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating this compound derivatives demonstrated unprecedented photocytotoxicity in red light to various cancer cell lines, suggesting a promising approach for cancer therapy. These complexes induce apoptosis through the generation of reactive oxygen species, highlighting their potential as targeted cancer treatments (Basu et al., 2014).

Stabilizing Parallel Turn Conformations in Peptides

A study on a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a related structure, showed its ability to stabilize parallel turn conformations when inserted into short peptide sequences. This characteristic can be crucial for the design of peptides with specific biological activities, suggesting the potential utility of similar scaffolds, such as this compound, in peptide and protein engineering (Bucci et al., 2018).

Catalytic Applications in Organic Synthesis

(1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar in structure to the compound of interest, have shown significant catalytic activity and selectivity in reactions such as the Suzuki-Miyaura coupling. This suggests potential applications of this compound derivatives in facilitating various organic transformations, contributing to the development of more efficient and selective synthetic routes in organic chemistry (Roffe et al., 2016).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff bases of pyrrolidinyl methanamine derivatives, including structures related to this compound, have been synthesized and characterized for their anticancer activity. These complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents (Mbugua et al., 2020).

Safety and Hazards

While specific safety and hazards data for “(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine” are not available in the search results, similar compounds have been noted to be harmful if swallowed and in contact with skin .

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHWOJQUGQNVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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